molecular formula C7H8ClNO2S B1597988 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid CAS No. 886360-70-9

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1597988
CAS No.: 886360-70-9
M. Wt: 205.66 g/mol
InChI Key: JBGWUKMKNIMSOU-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound belonging to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-isopropylthiazole with chloroformates in the presence of a base. The reaction conditions include maintaining a controlled temperature and using solvents like dichloromethane.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency. The choice of catalysts and reagents is crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted thiazoles or other derivatives.

Scientific Research Applications

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in understanding enzyme mechanisms and receptor interactions.

  • Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways depend on the specific application and biological system.

Comparison with Similar Compounds

2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

  • 2-Chloro-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the isopropyl group, leading to different reactivity and biological activity.

  • 5-Isopropyl-1,3-thiazole-4-carboxylic acid: Lacks the chlorine atom, resulting in variations in chemical properties and applications.

  • 2-Chloro-5-methyl-1,3-thiazole-4-carboxylic acid: Similar to the compound but with a methyl group instead of an isopropyl group, affecting its behavior in reactions and biological systems.

Properties

IUPAC Name

2-chloro-5-propan-2-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-3(2)5-4(6(10)11)9-7(8)12-5/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGWUKMKNIMSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377287
Record name 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-70-9
Record name 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid

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